N-Ethylnorketamine Hydrochloride

Description

Contextualizing N-Ethylnorketamine Hydrochloride within Novel Psychoactive Substances Research

N-Ethylnorketamine (NENK) is recognized as a novel psychoactive substance (NPS) and is specifically classified as a synthetic analog of ketamine. nih.goviasp-pain.org The class of arylcyclohexylamines, to which NENK belongs, is a continually expanding group of NPS, featuring a growing number of ketamine derivatives. nih.goviasp-pain.org The interest in NENK within the scientific community stems from its appearance as a designer drug and the need to understand its pharmacological profile. nih.goviasp-pain.orgwikipedia.org

Research into NENK is often comparative in nature, drawing parallels and identifying differences with ketamine. nih.goviasp-pain.org Studies have investigated its anesthetic and analgesic properties, finding them to be less potent than those of ketamine. nih.goviasp-pain.org Despite its reduced potency in these areas, research indicates that NENK possesses significant abuse liability. nih.goviasp-pain.org The exploration of such compounds is crucial for forensic and law enforcement purposes to identify and regulate new substances that may pose a public health risk. nih.gov

Historical Perspective and Emergence as a Research Target

N-Ethylnorketamine emerged as a designer drug available for purchase on the internet around September 2012. wikipedia.org Its presence was subsequently confirmed through the analysis of seized drug samples by forensic laboratories in the United Kingdom and other European nations. wikipedia.org

The synthesis of N-Ethylnorketamine typically involves the chemical modification of ketamine. ontosight.ai Its initial appearance on the recreational drug market was met with user disappointment due to effects that were perceived as less desirable than those of ketamine. wordpress.com

In a more formal research context, the synthesis of NENK and other methoxetamine (MXE) analogs was driven by the increasing interest in glutamatergic-based antidepressants. nih.gov Following the discovery that NMDA receptor antagonists like ketamine and MXE could produce rapid antidepressant effects, researchers synthesized NENK to investigate its potential in this therapeutic area. nih.gov This line of inquiry has explored the compound's affinity for NMDA receptors and its potential mechanisms of action related to antidepressant effects. wikipedia.orgnih.gov

Structural Classification as an Arylcyclohexylamine Analog

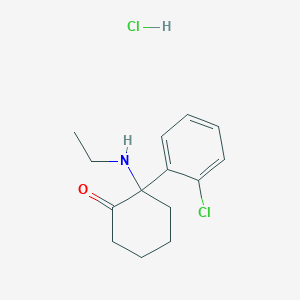

N-Ethylnorketamine is structurally classified as an arylcyclohexylamine. iasp-pain.orgnih.gov This class of compounds is characterized by a cyclohexylamine (B46788) structure with an attached aryl group. wikipedia.org NENK is a derivative of ketamine, with the key structural difference being the presence of an ethyl group on the amine. ontosight.ai

The molecular formula for N-Ethylnorketamine is C14H18ClNO. ontosight.ai Its formal chemical name is 2-(2-chlorophenyl)-2-(ethylamino)-cyclohexanone, monohydrochloride. The structure consists of a cyclohexanone (B45756) ring, a 2-chlorophenyl group, and an ethylamino group all attached to the same carbon atom. ontosight.ai This structural similarity to ketamine is the basis for the presumption that it may share some of its pharmacological properties. wikipedia.orgontosight.ai

The arylcyclohexylamine class also includes the parent compound phencyclidine (PCP) and its derivatives. wikipedia.org Research into this class has a long history, dating back to the mid-20th century with the investigation of PCP and later ketamine for anesthetic purposes. wikipedia.orgnih.gov The continued emergence of new analogs like NENK underscores the ongoing evolution of this chemical family. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H19Cl2NO |

|---|---|

Molecular Weight |

288.2 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C14H18ClNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H |

InChI Key |

GNIGLKYNNVJORD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for N Ethylnorketamine Hydrochloride

Synthetic Pathways for N-Ethylnorketamine Hydrochloride and its Analogs

The synthesis of N-Ethylnorketamine and its analogs generally stems from modifications of established routes for ketamine or by direct chemical alteration of ketamine or its primary metabolite, norketamine.

A primary conceptual pathway involves the N-alkylation of norketamine. Norketamine is the N-demethylated metabolite of ketamine, and its synthesis can be achieved through similar methods as ketamine, or it can be produced via demethylation of ketamine. nih.gov The free secondary amine on norketamine is then susceptible to ethylation using a suitable ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to yield N-Ethylnorketamine. ontosight.ai

Alternatively, synthetic routes for ketamine can be adapted. A well-established method for ketamine synthesis starts with 2-chlorobenzonitrile (B47944) and cyclopentyl magnesium bromide. ias.ac.in The resulting imine is hydrolyzed to 2-chlorophenyl cyclopentyl ketone. This ketone is then brominated and reacted with methylamine (B109427), followed by a thermal rearrangement to form the cyclohexanone (B45756) ring of ketamine. ias.ac.in To produce N-Ethylnorketamine, ethylamine (B1201723) is substituted for methylamine in this pathway.

Researchers have also synthesized other analogs for structure-activity relationship studies. For instance, novel methoxetamine analogs, including N-Ethylnorketamine (NENK), 2-MeO-N-ethylketamine (2-MeO-NEK), and 4-MeO-N-ethylketamine (4-MeO-NEK), have been synthesized to investigate their potential antidepressant effects. nih.gov The synthesis of these analogs typically involves multi-step sequences starting from appropriately substituted phenyl precursors. Another reported analog is 2-fluorodeschloro-N-ethyl-ketamine (2-FDCNEK), which was identified and characterized using various spectrometric techniques. nih.gov

The general approach for creating these analogs involves two main strategies:

Modification of the aromatic ring: Introducing different substituents (e.g., methoxy (B1213986) groups) on the phenyl ring of the starting materials. nih.gov

Modification of the amine: Using different alkylamines (e.g., ethylamine) in the final steps of the synthesis to produce various N-alkylated analogs. mdpi.com

Laboratory-Scale Synthesis Methodologies

On a laboratory scale, N-Ethylnorketamine can be synthesized through reductive amination. This method provides a controlled and efficient way to introduce the ethyl group.

A representative procedure involves the reaction of 2-amino-2-(2-chlorophenyl)cyclohexan-1-one (the norketamine precursor without the N-methyl group) with acetaldehyde (B116499) in the presence of a reducing agent. mdpi.com Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation. mdpi.com

Example Laboratory Synthesis of an N-Ethyl Arylcyclohexylamine Derivative: mdpi.com

| Step | Procedure |

| 1. Starting Materials | To a solution of the parent amino compound (e.g., 2-amino-2-phenylcyclohexan-1-one) in methanol, add acetaldehyde and acetic acid. |

| 2. Reaction | Add sodium cyanoborohydride (NaBH₃CN) to the mixture. Stir at room temperature for approximately 1.5 hours. |

| 3. Work-up | Extract the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with saturated brine. |

| 4. Purification | Concentrate the combined organic layers and purify the crude product using preparative High-Performance Liquid Chromatography (prep-HPLC). |

| 5. Salt Formation | Acidify the purified product with 10% hydrochloric acid and lyophilize to obtain the final hydrochloride salt as a solid. |

This methodology is adaptable for the synthesis of N-Ethylnorketamine by using the appropriate 2-chlorophenyl starting material. The final product is typically a solid hydrochloride salt, which is more stable and easier to handle than the freebase. Purification of the final product, for example by an acetone (B3395972) wash, may be performed to remove potential impurities from the synthesis. wordpress.com

Derivatization Techniques for Enhanced Analytical Characterization

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization of N-Ethylnorketamine is often necessary. Arylcyclohexylamines can exhibit poor chromatographic behavior due to their polarity and potential for thermal degradation. Derivatization converts the analyte into a more volatile, thermally stable, and less polar compound, leading to improved peak shape and detection sensitivity. researchgate.net

Common derivatization strategies applicable to N-Ethylnorketamine target the secondary amine group.

Acylation: This is a widely used technique where the amine is converted to an amide. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) are effective. researchgate.net The resulting trifluoroacetyl derivative is significantly more volatile and provides characteristic mass spectral fragmentation patterns, aiding in its identification.

Nitrosation: N-Ethylnorketamine, as a secondary amine, can be derivatized by reaction with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitrosamine derivative. researchgate.netnih.gov This method has been successfully applied to the parent compound ketamine and is a rapid, low-cost option for GC-MS analysis. nih.gov

The selection of the derivatization agent depends on the analytical requirements, the complexity of the sample matrix, and the available instrumentation.

Table of Derivatization Approaches for GC-MS Analysis:

| Derivatization Technique | Reagent(s) | Purpose |

| Acylation | N-methyl-bis(trifluoroacetamide) (MBTFA) or Trifluoroacetic anhydride (TFAA) | Increases volatility and thermal stability; improves chromatographic peak shape. researchgate.net |

| Nitrosation | Sodium nitrite (NaNO₂) and Hydrochloric acid (HCl) | Forms a volatile N-nitrosamine derivative suitable for GC-MS analysis. researchgate.netnih.gov |

These techniques are crucial for the accurate quantification and confirmation of N-Ethylnorketamine in forensic and research samples. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of N Ethylnorketamine Hydrochloride

Mass Spectrometry Approaches for Structural Elucidation and Identification

Mass spectrometry (MS) is a cornerstone technique for identifying N-Ethylnorketamine and its analogues. It provides crucial information on the compound's molecular weight and structural fragments. nih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are utilized for this purpose. nih.gov

Table 1: Key Identifiers for N-Ethylnorketamine Hydrochloride

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2-chlorophenyl)-2-(ethylamino)cyclohexanone, monohydrochloride veeprho.com |

| CAS Number | 2525095-53-6 |

| Molecular Formula | C₁₄H₁₈ClNO • HCl |

| Formula Weight | 288.2 g/mol |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and precision. For N-Ethylnorketamine (free base), HRMS analysis yields a molecular weight of 251.1072. nih.gov This high degree of accuracy allows forensic and research laboratories to distinguish it from other compounds with the same nominal mass but different elemental formulas. The ability of HRMS instruments to operate in a data-independent acquisition (DIA) mode is particularly advantageous, as it allows for retrospective analysis of data as new analogues emerge. nih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint for the molecule. Studies on ketamine analogues using electrospray ionization (ESI-MS/MS) have established characteristic fragmentation pathways. nih.govnih.gov For N-Ethylnorketamine, a common pathway involves the sequential loss of the ethylamine (B1201723) group (C₂H₇N), carbon monoxide (CO), and a C₄H₆ moiety. nih.gov

Table 2: Characteristic ESI-MS/MS Fragmentation of N-Ethylnorketamine

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 252.1 (protonated molecule) | 207.05725 | C₂H₅N (Ethylamine) | Loss of the N-ethyl group and subsequent rearrangement. nih.gov |

| 207.05725 | 179.06230 | CO (Carbon Monoxide) | Loss of the carbonyl group from the cyclohexanone (B45756) ring. nih.gov |

These predictable fragmentation patterns are crucial for the rapid screening and confident identification of N-Ethylnorketamine in seized materials. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of organic molecules, including N-Ethylnorketamine. nih.govmdpi.com While mass spectrometry can suggest a structure, only NMR can confirm the precise arrangement of atoms and the connectivity within the molecule by analyzing the magnetic properties of atomic nuclei like ¹H and ¹³C. mdpi.com

By analogy with its parent compound, ketamine, the ¹H-NMR spectrum of this compound would show characteristic signals for the protons on the chlorophenyl ring, the cyclohexanone ring, and, most distinctly, the N-ethyl group (a quartet and a triplet). researchgate.net Similarly, the ¹³C-NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon and the carbons of the ethyl group. researchgate.net This detailed information is vital for distinguishing between isomers and confirming the identity of new psychoactive substances. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org The resulting spectra provide a unique "fingerprint" based on the molecule's functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:

C=O stretching of the cyclohexanone ring.

N-H bending of the secondary amine hydrochloride.

C-N stretching of the ethylamino group.

Aromatic C-H and C=C stretching from the chlorophenyl ring.

C-Cl stretching from the chlorophenyl ring.

Raman spectroscopy provides similar, but not identical, information. Studies on ketamine hydrochloride have identified specific Raman bands that can be used for detection. researchgate.net

Table 3: Representative Raman Bands Observed for Ketamine HCl and Relevance to N-Ethylnorketamine HCl

| Raman Shift (cm⁻¹) | Probable Vibrational Assignment |

|---|---|

| 1721 | C=O (carbonyl) stretch |

| 1593 | Aromatic ring stretch |

| 1450 | CH₂ scissoring |

| 1156 | C-N stretch |

| 1048 | Aromatic ring breathing |

| 1023 | Aromatic C-H in-plane bend |

| 654 | Ring deformation |

| 593 | C-Cl stretch |

| 458 | Ring deformation |

Data adapted from studies on Ketamine Hydrochloride and are expected to be similar for this compound, with additional bands corresponding to the ethyl group vibrations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode Array Detection (DAD) Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule. In N-Ethylnorketamine, the primary chromophore (light-absorbing part) is the 2-chlorophenyl ring system. This gives the molecule a characteristic UV absorption profile that can be used for detection and quantification.

When coupled with High-Performance Liquid Chromatography (HPLC), a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can measure the entire UV-Vis spectrum for a compound as it elutes from the column. measurlabs.comscioninstruments.com This provides two-dimensional data: retention time from the chromatography and the UV spectrum from the detector. measurlabs.com This capability is highly advantageous as it allows for the assessment of peak purity and can help in the tentative identification of compounds by comparing their UV spectra against a library database. shimadzu.com The UV spectrum serves as a secondary confirmation point to the retention time. shimadzu.comnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating N-Ethylnorketamine from complex mixtures, such as illicit powders or biological matrices, prior to detection. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods. nih.govresearchgate.net

These separations are typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govresearchgate.net The mobile phase usually consists of a mixture of water (often containing an acid like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov By adjusting the gradient or isocratic composition of the mobile phase, a robust separation of ketamine and its analogues can be achieved. nih.gov

Table 4: Typical Chromatographic Conditions for Ketamine Analogue Separation

| Parameter | Description |

|---|---|

| Technique | HPLC or UPLC nih.gov |

| Stationary Phase | Reversed-phase C18 or similar (e.g., Purospher RP-18) nih.govresearchgate.net |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile or Methanol and an aqueous buffer (e.g., phosphate (B84403) buffer) or acidified water (e.g., 0.1% formic acid) researchgate.netnih.gov |

| Detection | Diode Array Detection (DAD) or Mass Spectrometry (MS, MS/MS) nih.govnih.gov |

Table 5: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-Ethylnorketamine |

| Ketamine |

| Ketamine Hydrochloride |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Carbon Monoxide |

| Ethylamine |

Gas Chromatography (GC) Methodologies

Gas chromatography, especially when combined with mass spectrometry (GC-MS), is a robust technique for the analysis of volatile and thermally stable compounds like N-Ethylnorketamine. nih.gov The methodology often involves an initial extraction from the sample matrix, followed by chromatographic separation and detection.

Detailed research findings from a study analyzing ketamine analogues, including N-Ethylnorketamine, utilized a high-resolution GC-Quadrupole Time-of-Flight/Mass Spectrometry (GC-Q-TOF/MS) system. nih.gov This method provides high-resolution mass data, which is invaluable for the structural elucidation and confirmation of new psychoactive substances. nih.gov The molecular weight of N-Ethylnorketamine was determined to be 251.1072 via this high-resolution scanning. nih.gov

While some methods analyze the compound directly, derivatization can be employed to improve chromatographic properties and sensitivity. nih.gov For instance, a method developed for ketamine and its metabolites used N-methyl-bis(trifluoroacetamide) (MBTFA) as a derivatizing agent, which significantly enhanced detection sensitivity. nih.gov Sample preparation is a critical step, with techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) commonly used to isolate analytes from complex matrices like urine. nih.govnih.gov A fast GC-MS screening procedure developed for ketamine and its metabolites, norketamine (NK) and dehydronorketamine (DHNK), achieved a total analytical time of just 5 minutes per sample without derivatization. jfda-online.com

Below is a table summarizing various GC methodologies applicable to the analysis of N-Ethylnorketamine and related arylcyclohexylamines.

Table 1: Gas Chromatography (GC) Methodologies for N-Ethylnorketamine and Related Compounds

| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 umich.edu | Method 4 jfda-online.com |

|---|---|---|---|---|

| Analyte(s) | N-Ethylnorketamine, Ketamine Analogs | Synthetic Cathinones | Ketamine, Metabolites | Ketamine, NK, DHNK |

| Instrumentation | Agilent 8890 GC & 7250 Q-TOF/MS | GC-MS | GC-MS-Computer System | GC-MS |

| Column | HP-5ms (30 m x 250 µm, 0.25 µm) | Not specified | 3% OV-17 (6 ft x 4 mm) | Not specified |

| Carrier Gas | Helium (1.0 mL/min) | Not specified | Argon-Methane (95:5) | Not specified |

| Injection Mode | Not specified | Split (20:1) | Not specified | Not specified |

| Temperature Program | Not specified | 60°C -> 280°C (20°C/min), hold 20 min -> 300°C (10°C/min), hold 10 min | Isothermal at 180°C or 170°C | Not specified |

| Injector Temp. | Not specified | 280°C | 210°C | Not specified |

| Detector | Q-TOF/MS | MS | MS (Electron Impact & Chemical Ionization) | MS |

| Sample Prep | Direct analysis of powder | Filtered solution | LLE, Heptafluorobutyryl derivatization | LLE |

| Key Finding | Determined molecular weight of NENK as 251.1072. nih.gov | Characterized fragmentation patterns for new psychoactive substances. researchgate.net | Developed sensitive and specific assay for plasma samples. umich.edu | Developed rapid screening method (5 min/sample). jfda-online.com |

Liquid Chromatography (LC) Methodologies

Liquid chromatography (LC), particularly ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the quantification of N-Ethylnorketamine and its analogs in biological fluids. nih.gov This preference is due to its high sensitivity, specificity, and suitability for analyzing non-volatile and thermally labile compounds without the need for derivatization. nih.gov

Various LC-MS/MS methods have been developed for ketamine-like substances, which are directly applicable to N-Ethylnorketamine. phenomenex.com These methods often feature simple and rapid sample preparation steps, such as "dilute and shoot" or protein precipitation, making them suitable for high-throughput clinical and forensic laboratories. nih.govphenomenex.com For example, one method for designer drugs in urine requires only the addition of an internal standard, centrifugation, and dilution with the mobile phase before injection. phenomenex.com For more complex matrices or when lower detection limits are required, solid phase extraction (SPE) is effective in reducing ion suppression and improving assay recovery. researchgate.netnih.gov

The chromatographic separation is typically achieved on reversed-phase columns, such as C18, using a gradient elution with a mobile phase consisting of an aqueous component (often containing ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent like acetonitrile. researchgate.netnih.govphenomenex.com The use of tandem mass spectrometry with Scheduled Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive detection, enabling reliable quantification even at low concentrations. phenomenex.com A method for ketamine and norketamine achieved a lower limit of quantitation (LLOQ) of 0.2 ng/mg in hair samples. researchgate.net Another rapid LC-MS/MS method for plasma analysis established linear quantification ranges of 1-1,000 ng/mL for ketamine and norketamine. nih.gov

The table below details parameters from several LC methods used for the analysis of N-Ethylnorketamine and related compounds.

Table 2: Liquid Chromatography (LC) Methodologies for N-Ethylnorketamine and Related Compounds

| Parameter | Method 1 phenomenex.com | Method 2 researchgate.net | Method 3 nih.gov | Method 4 nih.gov |

|---|---|---|---|---|

| Analyte(s) | Ketamine, Norketamine, DHNK, Designer Drugs | Synthetic Cathinones (incl. N-ethylnorpentylone) | Ketamine, NK, DHNK, HNK | Ketamine, Norketamine |

| Instrumentation | LC-MS/MS (SCIEX QTRAP 4500) | UPLC-QTOF-MS | LC-MS/MS | UHPLC-MS/MS (Waters Xevo TQ-S) |

| Column | Kinetex 2.6 µm C18 (150 x 3.0 mm) | Not specified | Not specified | Not specified (Reverse-phase) |

| Mobile Phase A | Ammonium formate and 0.1% Formic acid in water | 0.1% Formic acid in water | Aqueous ammonium hydrogen carbonate | Not specified |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | Not specified |

| Flow Rate | 0.45 mL/min | 0.4 mL/min | Not specified | Not specified |

| Detection | MS/MS (Scheduled MRM) | ESI-QTOF-MS | MS/MS (Positive ESI) | Tandem Mass Spectrometry |

| Sample Prep | Dilute and Shoot (Urine) | Filtered solution | Protein Precipitation (Plasma) | SPE or Protein Precipitation |

| Key Finding | Rapid (8 min) and sensitive method for multiple designer drugs. phenomenex.com | Characterized nine synthetic cathinones with high mass accuracy. researchgate.net | Rapid method with minimal sample prep; LLOQ of 1 ng/mL for ketamine. nih.gov | Reduced ion suppression with SPE; LLOQ ~36 µg/L for ketamine. nih.gov |

Preclinical Pharmacological Investigations of N Ethylnorketamine Hydrochloride

Receptor Binding Affinity Profiling

The initial characterization of a novel compound involves assessing its binding affinity for a range of biological targets. For N-Ethylnorketamine, this profiling has centered on receptors known to be modulated by its parent compound, ketamine.

N-Methyl-D-Aspartate (NMDA) Receptor Affinity and Antagonism

N-Ethylnorketamine is an N-Methyl-D-Aspartate (NMDA) receptor antagonist. wikipedia.org This primary mechanism of action is shared with ketamine and its metabolite, norketamine, which block the NMDA receptor channel when it is in an open state. youtube.comroyalsocietypublishing.org This type of "uncompetitive open-channel block" means the drug binds within the ion channel pore, physically occluding the flow of ions and preventing neurotransmission. royalsocietypublishing.orgnih.gov The antagonism of the NMDA receptor by ketamine and its analogues is considered fundamental to their anesthetic and analgesic properties. youtube.comnih.gov While specific binding affinity values for N-Ethylnorketamine are not detailed in the provided research, ketamine's affinity for the NMDA receptor is in the low micromolar range. nih.gov

Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Activation

While N-Ethylnorketamine's primary action is NMDA receptor blockade, its antidepressant-like effects observed in mice are dependent on the subsequent activation of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. wikipedia.org Blocking AMPA receptors was found to abolish the antidepressant activity of N-Ethylnorketamine in these preclinical models. wikipedia.org This suggests a mechanism whereby the initial NMDA receptor antagonism leads to an indirect activation of AMPA receptors. youtube.com Studies on ketamine have shown that NMDA receptor blockade can cause a surge in glutamate (B1630785), the brain's primary excitatory neurotransmitter. nih.govresearchgate.net This excess glutamate is then thought to stimulate AMPA receptors, triggering downstream signaling cascades. youtube.comnih.govnih.gov

Serotonin (B10506) 2 (5-HT2) Receptor Activation and Modulation

Preclinical studies in mice have also demonstrated that the antidepressant effects of N-Ethylnorketamine are contingent upon the activation of serotonin 2 (5-HT2) receptors. wikipedia.org Similar to the findings with AMPA receptors, the blockade of 5-HT2 receptors negates the compound's antidepressant-like activity in animal models. wikipedia.org The parent compound, ketamine, has a notable affinity for the high-affinity state of 5-HT2 receptors. researchgate.net Mechanistically, the activation of the 5-HT2A receptor subtype has been shown to potentiate NMDA receptor-mediated ion currents through a protein kinase C (PKC) dependent pathway. nih.gov

Exploration of Other Potential Receptor Interactions

Beyond the well-defined roles of NMDA, AMPA, and 5-HT2 receptors, research into related compounds suggests other potential targets for N-Ethylnorketamine. Ketamine, for instance, exhibits an affinity for the high-affinity state of the dopamine (B1211576) D2 receptor, which is comparable to its affinity for the NMDA receptor. researchgate.netnih.gov Furthermore, certain metabolites of ketamine, such as (2R,6R)-hydroxynorketamine, have been found to interact with μ- and κ-opioid receptors, suggesting a potential role for the opioid system in the broader effects of this class of compounds. nih.gov Another identified target for ketamine is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is involved in regulating neuronal firing. nih.gov These findings highlight plausible, yet currently unexplored, receptor interactions for N-Ethylnorketamine.

Mechanisms of Action at the Cellular and Molecular Level

The binding of N-Ethylnorketamine to its receptor targets initiates a cascade of events at the cellular and molecular level, ultimately modulating neural circuit function.

Modulation of Glutamatergic Neurotransmission Pathways

The pharmacological activity of N-Ethylnorketamine is rooted in its modulation of glutamatergic neurotransmission. At subanesthetic doses, ketamine has been shown to paradoxically increase the extracellular levels of glutamate in the prefrontal cortex. nih.govresearchgate.netnih.gov This surge in glutamate is believed to result from the preferential blockade of NMDA receptors on inhibitory GABAergic interneurons, which effectively disinhibits glutamatergic pyramidal neurons, causing them to release more glutamate.

This increase in glutamate release is a critical step that leads to the activation of other glutamate receptors, namely the AMPA receptors. nih.govresearchgate.net The stimulation of postsynaptic AMPA receptors by this glutamate surge is thought to be a key mechanism through which N-Ethylnorketamine exerts some of its downstream effects, as evidenced by the fact that its antidepressant activity is dependent on AMPA receptor activation. wikipedia.org This complex interplay—an initial NMDA receptor blockade leading to enhanced glutamatergic activity at non-NMDA receptors—represents a significant pathway through which N-Ethylnorketamine likely influences synaptic plasticity and neural circuit function. nih.govnih.gov

| 3. Secondary Activation | The glutamate surge stimulates postsynaptic AMPA receptors. wikipedia.orgyoutube.comnih.gov | Triggers downstream signaling cascades linked to antidepressant effects. |

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression

N-Ethylnorketamine Hydrochloride (NENK) has been shown to influence the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity and the therapeutic effects of antidepressants. nih.govmdpi.com Preclinical studies in mice have demonstrated that NENK can alter the mRNA levels of BDNF in the hippocampus and prefrontal cortex. nih.gov This alteration is considered a significant factor in its antidepressant-like effects. nih.gov The underlying mechanism is believed to be linked to the activation of the BDNF-Tropomyosin receptor kinase B (TrkB)-mTOR signaling pathway. nih.gov Ketamine, a related compound, exerts its antidepressant effects by upregulating hippocampal BDNF levels, suggesting a similar mechanism for NENK. researchgate.net

The expression of BDNF is crucial for neuronal survival, neuroplasticity, and synaptic transmission. nih.govmdpi.com Reduced BDNF expression in brain regions like the prefrontal cortex and hippocampus has been implicated in the pathophysiology of depression. nih.govmdpi.com The ability of NENK to modulate BDNF mRNA levels highlights its potential as a rapid-acting antidepressant. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway Investigations

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its activation is implicated in the antidepressant effects of N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govsci-hub.se Preclinical research indicates that N-Ethylnorketamine (NENK) influences this pathway. Studies on novel methoxetamine analogs, including NENK, have measured the mRNA levels of mTOR in the hippocampus and prefrontal cortex of mice. nih.gov

The activation of the mTOR signaling pathway is a key downstream effect of NMDA receptor antagonism that leads to rapid antidepressant effects. nih.gov While direct and extensive studies on NENK's specific interactions with the entire mTOR pathway are still emerging, the foundational research on related compounds suggests that mTOR activation is a crucial element in its mechanism of action. nih.govnih.gov For instance, ketamine's antidepressant action is known to require the activation of the mTOR signaling pathway. nih.gov Inhibition of mTOR signaling has been shown to be involved in the mechanism of action of ketamine. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Activation through Metabotropic Pathways

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in neuroplasticity and is a downstream target of various neurotransmitter systems, including glutamate receptors. nih.gov The activation of ERK is associated with the therapeutic effects of antidepressants. nih.gov While direct evidence for N-Ethylnorketamine's (NENK) influence on ERK activation via metabotropic pathways is still under investigation, the known pharmacology of related arylcyclohexylamines provides a basis for its potential mechanism.

The antidepressant effects of NMDA receptor antagonists are linked to the activation of the ERK pathway. nih.gov This activation can be initiated by various neurotransmitter receptors, including metabotropic glutamate receptors. nih.govnih.gov For example, methamphetamine has been shown to mediate an increase in certain interleukins through the activation of metabotropic glutamate receptor 5 (mGluR5) and subsequent signaling pathways. researchgate.net Although not a direct measure of NENK's action, this demonstrates the principle of how such compounds can influence intracellular signaling cascades through metabotropic receptors. The sustained activation of ERK is often linked to downstream cellular processes, including gene expression changes that underlie lasting adaptations in the brain. nih.gov

Neuropharmacological Effects in Preclinical Animal Models

Assessment of Antidepressant-Like Effects in Rodent Behavioral Assays

This compound (NENK) has demonstrated rapid antidepressant-like effects in various rodent behavioral assays. nih.gov In mouse models, NENK has been shown to decrease immobility time in both the forced swim test (FST) and the tail suspension test (TST). nih.gov These tests are standard preclinical screens for antidepressant efficacy, where a reduction in immobility is interpreted as an antidepressant-like effect. nih.gov

The antidepressant effects of NENK are believed to be mediated, at least in part, by the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and 5-HT2 receptors. nih.gov Pre-treatment with antagonists for these receptors has been shown to block the antidepressant-like effects of NENK in the FST. nih.gov This suggests a mechanism that extends beyond simple NMDA receptor antagonism.

Importantly, the observed antidepressant-like effects of NENK in these models were not accompanied by significant alterations in general motor activity, as assessed by the open field test (OFT). nih.gov This helps to distinguish the specific antidepressant-like profile from a general stimulant effect.

Comparative Pharmacological Profiles with Ketamine and Methoxetamine

N-Ethylnorketamine (NENK) is a synthetic analog of ketamine and is structurally related to methoxetamine (MXE). nih.govresearchgate.net As such, its pharmacological profile shares similarities with these compounds, primarily acting as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govwikipedia.org However, there are notable differences in their potencies and additional receptor interactions.

NENK, along with other novel MXE analogs, has shown affinity for NMDA receptors. nih.gov In comparative studies, NENK demonstrated lower anesthetic and analgesic activity than ketamine. iasp-pain.org For instance, the median effective dose (ED₅₀) for anesthetic activity was higher for NENK compared to ketamine, indicating lower potency. iasp-pain.org

| Compound | Anesthetic Activity (ED₅₀ mg/kg) | Analgesic Activity (ED₅₀ mg/kg) |

|---|---|---|

| N-Ethylnorketamine (NENK) | 96.9 | 45.9 |

| Ketamine | 69.4 | 23.6 |

While both NENK and ketamine induce antidepressant-like effects, the underlying mechanisms may have subtle differences. The antidepressant effects of NENK are dependent on the activation of both AMPA and 5-HT₂ receptors. nih.gov Ketamine's antidepressant actions are also linked to AMPA receptor potentiation, but the role of 5-HT₂ receptors is a more distinguishing feature of NENK and its analogs. nih.gov

Methoxetamine has been shown to have a longer duration of action than ketamine, and it also affects monoamine metabolism. nih.gov NENK, being an analog of MXE, may share some of these properties, although detailed comparative studies on their metabolic profiles are ongoing. nih.gov Structurally, NENK differs from MXE in the substitution on the phenyl ring, having a 2-chloro group instead of a methoxy (B1213986) group. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The structure-activity relationship (SAR) of N-Ethylnorketamine (NENK) and its analogs revolves around modifications to the core arylcyclohexylamine scaffold, influencing their pharmacological properties. NENK itself is an analog of ketamine, with an ethyl group replacing the methyl group on the amine. wikipedia.org

Key structural features that influence activity include:

Substitution on the Phenyl Ring: In NENK, the phenyl ring is substituted with a chlorine atom at the 2-position. researchgate.net The nature and position of this substituent are critical. Studies on related ketamine esters have shown that 2- and 3-substituted compounds are generally more active than those substituted at the 4-position. nih.gov The chloro substituent is often found to be effective. nih.gov

The N-Alkyl Group: The replacement of the N-methyl group of ketamine with an N-ethyl group in NENK is a significant modification. The size and nature of this alkyl group can influence receptor affinity and metabolic stability.

The Cyclohexanone (B45756) Ring: The cyclohexanone moiety is a common feature among these compounds and is essential for their characteristic pharmacological effects.

In a study comparing NENK with its methoxy-substituted analogs, 2-MeO-N-ethylketamine (2-MeO-NEK) and 4-MeO-N-ethylketamine (4-MeO-NEK), all three compounds demonstrated affinity for the NMDA receptor and produced antidepressant-like effects. nih.gov This suggests that both chloro and methoxy substitutions on the phenyl ring, in combination with the N-ethyl group, can yield compounds with this desired pharmacological profile. nih.gov

Correlation between Binding Affinity and Cellular Signaling

The binding of this compound to the NMDA receptor initiates a cascade of downstream cellular signaling events that are believed to underlie its pharmacological effects. The primary mechanism of action is the non-competitive antagonism of the NMDA receptor, which leads to a series of adaptive changes in neuronal function. wikipedia.org

A key correlation exists between the binding affinity of NENK for the NMDA receptor and the subsequent activation of other crucial neurotransmitter systems. Research has demonstrated that the antidepressant-like effects of NENK in preclinical models are dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin 2A (5-HT2) receptors. nih.gov This suggests that the initial blockade of NMDA receptors by NENK triggers a compensatory increase in the activity of these excitatory systems.

The blockade of NMDA receptors on GABAergic interneurons is thought to lead to a disinhibition of glutamatergic pyramidal neurons, resulting in a surge of glutamate release. nih.gov This increased glutamate then preferentially activates AMPA receptors, leading to enhanced synaptic plasticity and the synthesis of key proteins involved in neuronal growth and function. nih.gov

Furthermore, studies have shown a direct link between the administration of NENK and alterations in the expression of specific genes related to neuroplasticity. Following treatment with NENK, there are observed changes in the messenger RNA (mRNA) levels of the AMPA receptor subunits GluA1 and GluA2, as well as the brain-derived neurotrophic factor (BDNF). nih.gov BDNF is a critical protein involved in neuronal survival, growth, and the formation of new synapses. The modulation of these genes provides a molecular basis for the observed cellular changes induced by NENK.

While a direct quantitative correlation between the binding affinity of NENK at the NMDA receptor and the precise magnitude of these downstream signaling changes has not been explicitly detailed in the available literature, the qualitative evidence strongly supports this relationship. The initial binding event is the critical trigger for the subsequent activation of AMPA and 5-HT2 receptors, and the associated changes in gene expression that are thought to mediate its observed pharmacological effects. nih.gov The interaction with 5-HT2A receptors may also be potentiated by the direct inhibition of certain potassium channels by ketamine and its analogs, further contributing to the complexity of the cellular signaling cascade. nih.gov

Metabolism and Biotransformation Pathways of N Ethylnorketamine Hydrochloride

In Vitro Metabolic Studies Using Hepatic Microsomes and Cell Models

In Vitro Metabolic Studies Using Hepatic Microsomes and Cell Models

In vitro models are fundamental for elucidating the metabolic pathways of new psychoactive substances. nih.gov Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT), are a cornerstone for these investigations. researchgate.netnih.gov

Incubations with human liver microsomes (HLM) are a standard method to predict in vivo metabolic pathways. researchgate.netjefferson.edu For ketamine, the primary metabolic route identified in HLM is N-demethylation to form norketamine, a reaction predominantly catalyzed by CYP3A4, with minor contributions from CYP2B6 and CYP2C9 at therapeutic concentrations. nih.govnih.gov

Given the structure of N-Ethylnorketamine, which features an N-ethyl group instead of ketamine's N-methyl group, the principal initial metabolic step is anticipated to be N-de-ethylation to produce norketamine. This is followed by hydroxylation of the cyclohexanone (B45756) ring. nih.govontosight.ai Studies on similar N-ethylated compounds using HLM have demonstrated that N-dealkylation is a common and significant metabolic reaction. jefferson.edu The metabolic stability and the specific metabolites formed can be quantified using liquid chromatography-mass spectrometry techniques. nih.govjefferson.edu

Table 1: Predicted Phase I Metabolic Reactions for N-Ethylnorketamine in HLM

| Metabolic Reaction | Expected Metabolite | Primary Enzyme System |

|---|---|---|

| N-de-ethylation | Norketamine | Cytochrome P450 (CYP) |

| Hydroxylation | Hydroxy-N-ethylnorketamine | Cytochrome P450 (CYP) |

| Oxidation | Dihydro-N-ethylnorketamine | Cytochrome P450 (CYP) |

This table is predictive, based on metabolic data from ketamine and its analogs.

Beyond HLM, other in vitro systems provide valuable metabolic insights. Human-derived hepatoma cell lines like HepaRG are increasingly used as they can express a wide range of Phase I and Phase II enzymes, offering a more complete picture of cellular metabolism.

Fungal models, such as those using the fungus Cunninghamella elegans, have also proven effective in predicting mammalian metabolism for new psychoactive substances. A study on a related new ketamine analog, 2-fluorodeschloro-N-ethyl-ketamine (2-FDCNEK), successfully used a fungal model to investigate its metabolites, identifying N-dealkylation products. nih.gov This suggests that fungal models could be a viable screening tool for predicting the metabolites of N-Ethylnorketamine. nih.gov

In Vivo Metabolic Fate in Animal Models

Animal models are crucial for understanding the complete metabolic fate, including absorption, distribution, metabolism, and excretion (ADME) of a compound. Studies in Wistar rats have been instrumental in characterizing the metabolism of ketamine derivatives. nih.gov

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule. For ketamine and its analogs, the main reactions are N-dealkylation, hydroxylation, and oxidation. nih.govnih.gov

N-dealkylation: As the primary step, the N-ethyl group of N-Ethylnorketamine is cleaved to form norketamine. nih.gov In rats, the N-demethylation of ketamine to norketamine accounts for a significant fraction of its metabolism. nih.gov

Hydroxylation: The cyclohexanone ring of both the parent compound and its N-dealkylated metabolite can be hydroxylated at various positions. nih.gov This creates hydroxylated derivatives which are more polar.

Oxidation: Further oxidation of the cyclohexanone ring can occur, leading to metabolites like 5,6-dehydronorketamine, which has been identified as a significant metabolite of ketamine. nih.gov A study on deschloroketamine (B12793670) derivatives in rats identified metabolites formed through N-dealkylation, hydroxylation, and multiple oxidations. nih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to significantly increase their water solubility for renal excretion. nih.gov

Glucuronidation: This is the most common Phase II reaction for ketamine and its hydroxylated metabolites. nih.govnih.gov The hydroxyl groups introduced during Phase I serve as attachment points for glucuronic acid. Glucuronidated metabolites of ketamine have been detected in significant amounts in the brain and plasma. nih.gov

Sulfation: The formation of sulfate (B86663) conjugates is another potential Phase II pathway, although it appears to be less prominent than glucuronidation for this class of compounds. nih.gov

N-acetylation: For some ketamine derivatives, N-acetylation has been identified as a metabolic pathway in rat urine analysis. nih.gov

Table 2: Identified Metabolites of Deschloro-N-ethyl-ketamine in Rat Urine

| Metabolite Type | Metabolic Pathway |

|---|---|

| Phase I | N-dealkylation |

| Phase I | Hydroxylation |

| Phase I | Multiple Oxidations |

| Phase II | Glucuronidation |

| Phase II | N-acetylation |

Data from a study on deschloroketamine derivatives, which provides a close analog for N-Ethylnorketamine metabolism. nih.gov

Enzyme Kinetics and Cytochrome P450 Isoenzyme Involvement in Metabolism

Enzyme kinetics studies the rate of enzyme-catalyzed reactions and is essential for understanding how a drug is processed in the body. wikipedia.org The metabolism of most drugs, including N-Ethylnorketamine, can be described by Michaelis-Menten kinetics, which relates the reaction velocity to the substrate concentration. teachmephysiology.comnih.gov Key parameters like the Michaelis constant (Km), representing the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax) are determined from these studies. wikipedia.orgteachmephysiology.com

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the Phase I metabolism of ketamine and its derivatives. nih.govresearchgate.net

CYP3A4: This is the principal isoenzyme responsible for the N-demethylation of ketamine in humans. nih.govnih.gov Given the structural similarity, CYP3A4 is highly likely to be the main enzyme catalyzing the N-de-ethylation of N-Ethylnorketamine.

CYP2B6: This isoenzyme also contributes to the N-demethylation of ketamine, though to a lesser extent than CYP3A4 at typical concentrations. nih.govnih.gov

CYP2C9: This isoenzyme has been identified as having a minor role in ketamine's N-demethylation. nih.govnih.gov

CYP2A6: Along with CYP2B6, CYP2A6 has been implicated in the subsequent hydroxylation of norketamine. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Ethylnorketamine Hydrochloride |

| Ketamine |

| Norketamine |

| 2-fluorodeschloro-N-ethyl-ketamine (2-FDCNEK) |

| 5,6-dehydronorketamine |

| Deschloro-N-ethyl-ketamine |

| Hydroxy-N-ethylnorketamine |

| Dihydro-N-ethylnorketamine |

| Ketoconazole |

Metabolite Profiling and Characterization Strategies

The identification of this compound metabolites is crucial for forensic and clinical toxicology, as parent compounds are often rapidly transformed in the body. While comprehensive studies exclusively on N-Ethylnorketamine are not extensively documented, metabolic pathways can be predicted based on detailed investigations of its parent compound, ketamine, and its close analog, deschloro-N-ethyl-ketamine (also known as 2-oxo-PCE). nih.govnih.gov

Characterization strategies for these related arylcyclohexylamines typically involve a combination of in vitro and in vivo models coupled with advanced analytical instrumentation. nih.gov

In Vitro and In Vivo Approaches:

Human Liver Microsomes (HLMs): Incubation with pooled HLMs is a standard in vitro method used to simulate Phase I metabolic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This approach has been successfully used to identify the metabolites of ketamine analogs. nih.gov For ketamine, CYP3A4 and CYP2B6 are the primary enzymes responsible for its initial N-demethylation. nih.gov

Animal Models: In vivo studies, often using rats, allow for the identification of both Phase I and Phase II metabolites as they are formed and excreted in a complete biological system. nih.gov

Fungal Models: Certain fungi can also be used as a model to predict mammalian metabolism for some drug compounds. nih.gov

Analytical Techniques: The primary analytical methods for separating and identifying metabolites are high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is a powerful technique for identifying and confirming the structures of metabolites in complex biological matrices like urine, blood, and hair. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also widely used, often requiring derivatization of the analytes to increase their volatility for analysis. nih.gov

Predicted Metabolic Pathways: Based on the known biotransformation of ketamine and its analogs, N-Ethylnorketamine is expected to undergo extensive metabolism. nih.govnih.gov The parent drug may be undetectable in urine samples, making the identification of specific metabolites essential for confirming exposure. nih.gov

The predicted pathways include:

Phase I Metabolism:

N-de-ethylation: The removal of the N-ethyl group to form the primary metabolite, 2-(2-chlorophenyl)-2-amino-cyclohexanone (norketamine). This is analogous to the primary N-demethylation of ketamine. nih.govnih.gov

Hydroxylation: The addition of a hydroxyl (-OH) group to the cyclohexanone ring or the chlorophenyl ring of either the parent compound or its N-de-ethylated metabolite.

Oxidation: Further oxidation of hydroxylated metabolites can occur.

Phase II Metabolism:

Glucuronidation: Hydroxylated metabolites are conjugated with glucuronic acid to form more water-soluble glucuronides, which facilitates their elimination from the body via urine. nih.govnih.gov

The following table details the potential metabolites of N-Ethylnorketamine based on these predicted pathways.

Table 1: Predicted Metabolites of N-Ethylnorketamine

| Metabolite Name | Metabolic Pathway | Phase | Description of Transformation |

|---|---|---|---|

| Norketamine | N-de-ethylation | I | Removal of the ethyl group (–CH₂CH₃) from the nitrogen atom. |

| Hydroxy-N-ethylnorketamine | Hydroxylation | I | Addition of a hydroxyl group (–OH) to the cyclohexanone or phenyl ring. |

| Hydroxynorketamine | N-de-ethylation & Hydroxylation | I | Removal of the ethyl group and addition of a hydroxyl group. |

| N-Ethylnorketamine Glucuronide | Glucuronidation | II | Conjugation of a hydroxylated N-ethylnorketamine metabolite with glucuronic acid. |

Stability and Degradation Pathways in Biological and Environmental Matrices

The stability of this compound is a critical factor for its detection in analytical samples and its persistence in the environment. Direct studies on its stability are limited, but data from ketamine and the compound's chemical data sheet provide valuable insights.

Stability in Biological Matrices: Specific studies on the stability of N-Ethylnorketamine in biological fluids like blood and urine are not widely available in scientific literature. However, research on ketamine has established protocols for assessing its stability in such samples. nih.gov For arylcyclohexylamines, rapid metabolism can be a significant challenge for detection. The parent compound may degrade or be cleared quickly, while its metabolites, such as norketamine, persist for longer periods. nih.gov Therefore, storage conditions, including temperature and time before analysis, are critical variables for ensuring accurate toxicological results.

Stability in Environmental Matrices: No specific environmental fate studies for N-Ethylnorketamine were found. However, research on ketamine indicates that it is relatively persistent in aquatic environments. researchgate.netnih.gov

Biodegradation: Ketamine is not highly susceptible to microbial degradation or hydrolysis in water. researchgate.net

Photodegradation: The primary degradation pathway for ketamine in surface waters is phototransformation (degradation by sunlight), with a reported half-life of approximately 12.6 hours in river water. researchgate.net The degradation byproducts can include its major human metabolite, norketamine. researchgate.net

Sorption: In soil and sediment, ketamine has been shown to be relatively stable and can adsorb to particles, which may affect its mobility and persistence. nih.govdtic.mil It is expected that N-Ethylnorketamine would exhibit similar environmental behavior.

Chemical Stability: The stability of the pure chemical substance under storage conditions is well-defined. As an analytical reference material, this compound is reported to be stable for at least one year when stored as a neat solid at -20°C.

The table below summarizes stability data for ketamine, which serves as a proxy for the expected behavior of N-Ethylnorketamine.

Analytical Methodologies for N Ethylnorketamine Hydrochloride in Research and Forensic Contexts

Sample Preparation Techniques for Complex Matrices

To accurately analyze N-Ethylnorketamine from intricate biological samples like blood, urine, and hair, or from seized drug powders, effective sample preparation is necessary. This step removes interfering substances and concentrates the target analyte. google.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are standard methods for isolating N-Ethylnorketamine and other new psychoactive substances (NPS) from biological fluids. researchgate.net

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids. For basic compounds like NENK, the sample's pH is raised to convert the analyte into its free base form, which is more soluble in organic solvents. The sample is then mixed with an organic solvent, which extracts the analyte from the aqueous sample.

Solid-Phase Extraction (SPE): SPE is often preferred over LLE due to its efficiency, higher selectivity, and lower solvent consumption. google.comresearchgate.net For arylcyclohexylamines like NENK, cation-exchange SPE cartridges are commonly used. google.com A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analyte with an appropriate solvent. google.com For example, a validated method for analyzing various NPS in blood utilized SPE with Clean Screen® DAU extraction columns. The samples were pretreated with a phosphate (B84403) buffer before being loaded onto the columns for extraction. Similarly, studies on ketamine and its analogs, including NENK, have successfully employed SPE for extraction from urine and hair. politicheantidroga.gov.itresearchgate.netresearchgate.netdntb.gov.ua

Micropulverized extraction (MPE) is a highly efficient technique for solid samples, such as hair or seized powders. maastrichtuniversity.nlresearchgate.net The method involves finely grinding the sample, often in a ball mill, which significantly increases the surface area for solvent extraction. maastrichtuniversity.nlrsc.org This technique has been successfully applied to the analysis of ketamine and its metabolites in hair, where it allows for simultaneous pulverization and extraction in the same tube, increasing efficiency. researchgate.netmums.ac.ir Given its effectiveness for structurally similar compounds, MPE is a valuable technique for the extraction of NENK from solid matrices. researchgate.netrsc.org

Quantitative and Qualitative Analytical Method Validation

Method validation ensures that an analytical procedure is reliable, accurate, and fit for its intended purpose. Key validation parameters include the limits of detection (LOD) and quantification (LOQ), as well as linearity and the calibration range. oup.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method. google.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. google.com These values are critical in forensic toxicology, where trace amounts of a substance can be significant. For a range of new psychoactive substances analyzed in blood, a validated method reported LODs between 0.0005-0.001 mg/kg. researchgate.net In another study analyzing 40 different NPS, the LODs were found to be between 0.002 and 0.084 mg/L. researchgate.net A method for quantifying ketamine and norketamine in hair using micropulverized extraction achieved an LOD of 0.02 ng/mg and an LOQ of 0.05 ng/mg for both substances. researchgate.net

Table 1: Examples of LOD/LOQ in NPS Analysis

| Analytical Technique | Matrix | LOD | LOQ |

|---|---|---|---|

| LC-QTOF-MS | Blood | 0.0005–0.001 mg/kg | 0.001–0.005 mg/kg researchgate.net |

| LC-QTOF-MS | Various | 0.002–0.084 mg/L | - researchgate.net |

Linearity demonstrates that the analytical method's response is proportional to the concentration of the analyte within a specific range. This calibration range defines the upper and lower concentrations for which the method is accurate. For a quantitative method analyzing the opioid AH-7921 in blood, linearity was established over a calibration range of 0.01–1.0 µg/g. oup.comoup.com Another method for quantifying methoxetamine, a related arylcyclohexylamine, in various tissues demonstrated linearity in the concentration range of 2.5–250 ng/g with high regression coefficients (0.9943–1.0000). researchgate.net

Table 2: Examples of Linearity in NPS Analysis

| Analyte | Matrix | Calibration Range |

|---|---|---|

| AH-7921 | Blood | 0.01–1.0 µg/g oup.comoup.com |

| Methoxetamine | Rat Tissue | 2.5–250 ng/g researchgate.net |

Application of Analytical Techniques in Forensic Chemistry Research

Analytical chemistry is fundamental to forensic investigations involving N-Ethylnorketamine. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable for identifying and quantifying the compound in both seized evidence and biological samples. google.comcambridge.org

These advanced techniques are routinely applied in forensic laboratories to analyze evidence from a variety of cases. For instance, NENK has been identified alongside other substances in femoral blood samples during post-mortem investigations. oup.comoup.comdrugsandalcohol.ieeuropa.eu In one case, a concentration of 0.01 µg/g of N-Ethylnorketamine was detected in conjunction with alcohol. drugsandalcohol.ieeuropa.eu The high sensitivity of methods like LC-MS/MS allows for the detection of NENK and its metabolites even at very low concentrations, which is crucial for establishing exposure and investigating potential intoxications. google.com The application of these analytical methods provides critical data for law enforcement, public health agencies, and the broader scientific community to monitor the emergence and prevalence of new psychoactive substances. researchgate.neteuropa.eu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Ethylnorketamine Hydrochloride |

| N-Ethylnorketamine |

| Ketamine |

| Norketamine |

| Methoxetamine |

| AH-7921 |

| Amphetamine |

| Alcohol (Ethanol) |

| Phosphate |

| Methanol |

| Acetonitrile (B52724) |

| Formic Acid |

Screening and Identification of this compound in Seized Materials

The identification of unknown substances in seized materials is a critical task in forensic chemistry. A multi-step analytical approach is typically employed, beginning with presumptive screening tests and followed by confirmatory analyses for definitive identification.

Presumptive and Confirmatory Techniques:

Initial screening of a suspected sample containing this compound may involve colorimetric tests, though these are non-specific. For reliable identification, a combination of chromatographic and spectroscopic techniques is essential. ojp.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating the compound from other substances and providing information on its molecular weight and fragmentation pattern. nih.govpolicija.si

Further structural elucidation is achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. nih.gov NMR provides detailed information about the chemical structure, while FTIR identifies the functional groups present in the molecule. For crystalline materials, single-crystal X-ray diffraction can provide absolute structural confirmation. nih.gov

Analytical Workflow for Seized Powders:

Initial Screening: A small portion of the seized powder is subjected to preliminary tests.

Chromatographic Separation: The sample is dissolved and injected into a GC or LC system to separate the active compound.

Mass Spectrometric Detection: The separated compound is ionized, and its mass-to-charge ratio is measured, providing the molecular weight and fragmentation data.

Structural Confirmation: Techniques like NMR and FTIR are used on the purified substance to confirm the precise arrangement of atoms.

Below is a table summarizing the analytical techniques used for the identification of this compound and similar compounds in seized materials.

| Analytical Technique | Purpose | Key Findings/Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on retention time and mass spectrum. | Provides characteristic fragmentation patterns for identification. nih.govpolicija.si |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Accurate mass measurement for elemental composition determination. | Allows for the differentiation from other compounds with similar nominal masses. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation. | Confirms the connectivity and arrangement of atoms within the molecule. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Provides a molecular fingerprint based on vibrational frequencies. |

| Single-Crystal X-ray Diffraction (SXRD) | Absolute structure determination of crystalline material. | Provides definitive three-dimensional molecular structure. nih.gov |

Metabolite Detection in Biological Samples for Research Purposes

For research purposes, understanding the metabolic pathways of N-Ethylnorketamine is crucial. This involves identifying its metabolites in biological matrices such as urine, blood, and hair. The analytical strategies for metabolite detection are primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). nih.govmums.ac.ir

Metabolic Pathways and Target Analytes:

Based on the known metabolism of ketamine and other N-substituted analogues, the metabolism of N-Ethylnorketamine is expected to proceed through several key pathways:

N-dealkylation: Removal of the ethyl group to form norketamine.

Hydroxylation: Addition of hydroxyl groups to the cyclohexanone (B45756) ring or the chlorophenyl ring.

Dehydrogenation: Formation of dehydronorketamine derivatives. nih.govnih.gov

Glucuronidation: Conjugation of metabolites to facilitate excretion. nih.gov

The primary target analytes for research studies on N-Ethylnorketamine metabolism would therefore include the parent compound and its N-deethylated and hydroxylated metabolites.

Analytical Methods for Metabolite Detection:

The detection of these metabolites in complex biological samples like urine and plasma requires sensitive and specific analytical methods. mums.ac.ir Sample preparation is a critical first step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and remove interferences. nih.govwalshmedicalmedia.com Following extraction, LC-MS/MS is the technique of choice, offering high sensitivity and selectivity for the quantification of the parent drug and its metabolites. walshmedicalmedia.comnih.gov High-resolution mass spectrometry can be instrumental in identifying novel metabolites. nih.gov

The table below outlines the expected metabolites of N-Ethylnorketamine and the common analytical methods for their detection in research settings.

| Expected Metabolite | Biological Matrix | Analytical Method | Key Features |

| Norketamine | Urine, Plasma, Hair | LC-MS/MS, GC-MS | Primary metabolite formed by N-deethylation. mums.ac.irresearchgate.net |

| Hydroxynorketamine | Urine, Plasma | LC-MS/MS | Product of hydroxylation of the cyclohexanone ring. walshmedicalmedia.comresearchgate.net |

| Dehydronorketamine | Urine | GC-MS, LC-MS/MS | A urinary marker of ketamine use. nih.govnih.gov |

| Hydroxylated N-Ethylnorketamine | Urine, Plasma | LC-HRMS | Expected metabolite from direct hydroxylation of the parent compound. nih.gov |

| Glucuronide Conjugates | Urine | LC-MS/MS | Phase II metabolites for enhanced excretion. nih.gov |

Emerging Research Perspectives and Unanswered Questions

Considerations for Comparative Research with Other Arylcyclohexylamines

N-Ethylnorketamine (NENK) is a synthetic analogue of ketamine and is structurally classified as an arylcyclohexylamine. iasp-pain.orgnih.gov This class of compounds is characterized by a core structure that includes a cyclohexylamine (B46788) unit with an attached aryl group. wikipedia.org Arylcyclohexylamines are noted for their dissociative effects, which primarily stem from their antagonism of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net

Comparative research is essential to understanding the unique pharmacological profile of N-Ethylnorketamine relative to other well-known arylcyclohexylamines like ketamine and the designer drug methoxetamine (MXE).

Key Comparative Findings:

Potency: Studies in mice have demonstrated that N-Ethylnorketamine has lower anesthetic and analgesic activity compared to ketamine. iasp-pain.orgnih.gov

Abuse Liability: Despite its lower potency in some effects, NENK has been shown to have significant abuse liability, comparable to that of ketamine. iasp-pain.orgnih.gov

Antidepressant Effects: Research suggests that, similar to ketamine and MXE, N-Ethylnorketamine can produce rapid antidepressant-like effects. These effects are thought to be mediated not only by NMDA receptor antagonism but also by the subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 5-HT2 receptors. wikipedia.orgnih.gov

The chemical structure of arylcyclohexylamines allows for a wide range of modifications, leading to diverse pharmacological activities. wikipedia.org For instance, while N-Ethylnorketamine is primarily a dissociative, other molecules in this class can exhibit effects ranging from stimulant to potent opioid agonism depending on their specific substitutions. wikipedia.org This versatility makes comparative research crucial for predicting the potential effects and mechanisms of new analogues.

Interactive Table: Comparative Properties of Select Arylcyclohexylamines This table is based on available preclinical research and is for informational purposes only.

| Feature | N-Ethylnorketamine (NENK) | Ketamine | Methoxetamine (MXE) |

| Primary Mechanism | NMDA Receptor Antagonist | NMDA Receptor Antagonist | NMDA Receptor Antagonist |

| Relative Potency (Analgesic/Anesthetic) | Lower than ketamine iasp-pain.orgnih.gov | Higher than NENK iasp-pain.orgnih.gov | Data varies, considered potent |

| Antidepressant Pathway | Involves AMPA and 5-HT2 receptor activation nih.gov | Involves AMPA receptor activation | Involves AMPA and 5-HT2 receptor activation nih.gov |

| Abuse Liability | Demonstrated to be significant iasp-pain.orgnih.gov | Well-established | High |

| Structural Class | Arylcyclohexylamine iasp-pain.org | Arylcyclohexylamine nih.gov | Arylcyclohexylamine nih.gov |

Methodological Advancements in Preclinical Neuropharmacology Research

The study of compounds like N-Ethylnorketamine relies on a sophisticated and evolving set of preclinical research methods. The goal of this research is to understand a drug's efficacy, mechanism of action, and potential before any human trials. frontiersin.orgnih.gov However, translating findings from animal models to clinical applications remains a significant challenge. numberanalytics.com

To address this, the field is moving towards more advanced and human-relevant methodologies:

Advanced Imaging Techniques: Technologies like functional magnetic resonance imaging (fMRI) and diffusion tensor imaging (DTI) allow researchers to study changes in brain activity and the integrity of neural circuits in living animal models in response to a drug. numberanalytics.com

Genetic and Molecular Tools: Optogenetics and CRISPR gene editing are revolutionary techniques that allow for precise control and study of specific neurons and pathways. numberanalytics.com These tools can help pinpoint the exact circuits affected by a substance like N-Ethylnorketamine.

New Approach Methodologies (NAMs): There is a significant push to modernize preclinical development by incorporating NAMs. acs.org These include advanced in vitro systems (such as "organ-on-a-chip" technology), in silico mechanistic models, and computational techniques like artificial intelligence and machine learning. acs.orgmdpi.com These methods aim to improve the prediction of human responses, reduce reliance on animal testing, and accelerate the drug discovery process. acs.org

Metabolite Identification Models: Understanding a drug's metabolites is crucial. In vitro models using human liver microsomes (HLMs) and even fungal models are employed to predict and identify how a compound like N-Ethylnorketamine is broken down in the body. nih.govnih.gov This is vital for both understanding the full pharmacological effect and for developing analytical detection methods.

These methodological advancements are crucial for building a more complete and translationally relevant understanding of the neuropharmacological profile of novel compounds.

Challenges and Opportunities in Analytical Research of Novel Psychoactive Substances

The detection and analysis of Novel Psychoactive Substances (NPS) like N-Ethylnorketamine present a continuous challenge for forensic and toxicological laboratories. cfsre.orgsciex.com

Key Challenges:

Rapid Emergence and Diversity: The sheer number and rapid turnover of NPS on the market make it difficult for labs to maintain up-to-date detection methods. researchgate.net

Lack of Reference Materials: For a new substance, certified analytical reference standards may not be immediately available, hindering definitive identification and quantification. researchgate.net

Isomer Confusion: Many NPS, including arylcyclohexylamines, exist as structural or optical isomers. These molecules have the same mass and can be difficult to distinguish with basic screening methods, but may have different pharmacological activities. nih.gov

Metabolite Obscurity: The metabolic pathways of new substances are often unknown. Since parent compounds can be rapidly eliminated, detecting metabolites is crucial for confirming use, but this requires prior research to identify the correct metabolic targets. nih.govnih.govnih.gov

Opportunities and Advancements:

Despite the challenges, analytical methodologies have advanced significantly, offering powerful tools for NPS research.

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for NPS analysis, offering high sensitivity and specificity. sciex.comtandfonline.comoup.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like QTOF systems) are particularly valuable. sciex.comtandfonline.com They provide highly accurate mass measurements, which can help elucidate the chemical formula of an unknown compound even without a reference standard. This capability is essential for identifying newly emerged NPS. sciex.comresearchgate.net

Metabolite Profiling: Advanced analytical software combined with HRMS allows for comprehensive metabolic profiling. By incubating a new drug with human liver microsomes, researchers can identify its metabolites, which can then be used as targets for detection in biological samples like urine and hair, extending the window of detection. nih.gov

Harmonization and Collaboration: There is a growing recognition of the need for international collaboration, proficiency testing, and the sharing of analytical data and libraries to help laboratories keep pace with the dynamic NPS market. nih.gov

These advancements are critical for law enforcement, public health monitoring, and the fundamental scientific characterization of new compounds like N-Ethylnorketamine.

Q & A

Q. What are the primary mechanisms underlying the rapid antidepressant effects of N-Ethylnorketamine Hydrochloride (NENK)?

NENK and its analogs (e.g., 2-MeO-NEK, 4-MeO-NEK) elicit rapid antidepressant effects via dual activation of AMPA receptors and 5-HT2 receptors, as demonstrated in rodent models. This mechanism diverges from traditional NMDA receptor antagonism seen with ketamine. Researchers should employ in vivo behavioral assays (e.g., forced swim test) combined with receptor-specific antagonists to validate target engagement. For example, pre-treatment with AMPA receptor blockers (e.g., NBQX) or 5-HT2A antagonists (e.g., ketanserin) can isolate receptor contributions .

Q. How does the pharmacological profile of NENK compare to ketamine?

NENK is a ketamine analog lacking the NMDA receptor antagonism characteristic of its parent compound. Instead, it exhibits higher selectivity for AMPA receptor activation and serotoninergic pathways. Comparative studies should utilize radioligand binding assays (e.g., NMDA/AMPA receptor affinity tests) and electrophysiological recordings in hippocampal neurons to quantify differential receptor interactions .

Q. What analytical methods are recommended for quantifying NENK in pharmaceutical or biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal for detecting NENK at trace levels. Use reversed-phase C18 columns with mobile phases of acetonitrile and ammonium formate (pH 3.0) for separation. For forensic or impurity analysis, validate methods using reference standards (e.g., TRC-E748330-25MG) with ≥99% purity and cross-check against spectral libraries .

Advanced Research Questions

Q. How can researchers address contradictions in data regarding NENK’s NMDA receptor involvement?